molecular formula C19H14N4O7S B11223130 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11223130
M. Wt: 442.4 g/mol
InChI Key: MOYNWOKCVVCTCE-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a nitrophenyl group, a thieno[3,4-c]pyrazole ring, and a benzodioxole moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the nitrophenyl group and the benzodioxole moiety through various substitution and coupling reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical development.

Scientific Research Applications

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H14N4O7S

Molecular Weight

442.4 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H14N4O7S/c24-19(11-1-6-16-17(7-11)30-10-29-16)20-18-14-8-31(27,28)9-15(14)21-22(18)12-2-4-13(5-3-12)23(25)26/h1-7H,8-10H2,(H,20,24)

InChI Key

MOYNWOKCVVCTCE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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